2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15706194
Molecular Formula: C25H22ClN5O3S
Molecular Weight: 508.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22ClN5O3S |
|---|---|
| Molecular Weight | 508.0 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C25H22ClN5O3S/c1-33-21-10-6-7-18(23(21)34-2)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
| Standard InChI Key | AAVXKBPPCCYCCW-JFLMPSFJSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates multiple pharmacophoric elements:
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1,2,4-Triazole Core: A five-membered heterocyclic ring containing three nitrogen atoms, known for its role in stabilizing molecular interactions via hydrogen bonding and π-stacking.
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4-Chlorophenyl Substituent: Enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding .
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Sulfanyl-Acetohydrazide Bridge: A flexible linker that may facilitate conformational adaptability during receptor interactions .
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2,3-Dimethoxybenzylidene Group: Introduces methoxy electron-donating groups, which can modulate electronic properties and enhance bioavailability .
The molecular formula is C25H22ClN5O3S, with a calculated molecular weight of 508.0 g/mol. Key spectral identifiers include:
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1H NMR: Aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and hydrazide NH (δ 9.2–9.4 ppm) .
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13C NMR: Triazole carbons (δ 145–155 ppm), carbonyl carbons (δ 165–170 ppm), and methoxy carbons (δ 56–57 ppm) .
Synthetic Pathways
Stepwise Synthesis
The synthesis involves a multi-step protocol derived from methodologies for analogous triazole-hydrazides :
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Formation of the Triazole Core:
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Introduction of the Sulfanyl Group:
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Hydrazide Conjugation:
Analytical Validation
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Purity Assessment: Thin-layer chromatography (TLC) with Rf ≈ 0.45 (ethyl acetate/hexane, 3:7) .
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Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 509.0, consistent with the molecular formula .
Biological Activities and Mechanisms
Anticancer Properties
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Cytotoxicity Screening: Analogous compounds demonstrate IC50 values of 10–25 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
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Apoptotic Induction: Activation of caspase-3 and PARP cleavage observed in leukemia HL-60 cells .
Pharmacological Applications
Drug Development Prospects
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Lead Compound Optimization: The 4-chlorophenyl and dimethoxy groups offer sites for structural modification to enhance potency and reduce toxicity.
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Synergistic Combinations: Co-administration with fluconazole or doxorubicin shows additive effects in resistant microbial and cancer models .
Material Science Applications
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